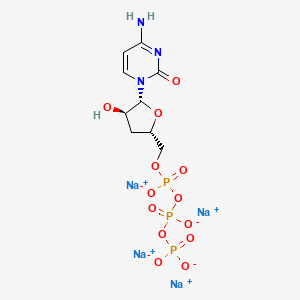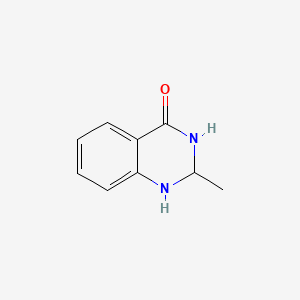
2,3-Dihydro-2-methyl-4(1H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-2-methyl-4(1H)-quinazolinone is an organic compound with the molecular formula C10H11NO It belongs to the class of quinazolinones, which are bicyclic compounds containing a quinazoline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3-Dihydro-2-methyl-4(1H)-quinazolinone can be synthesized through various methods. One common method involves the cyclization of anthranilic acid derivatives with formamide under acidic conditions. Another method includes the reaction of o-aminobenzylamine with acetic anhydride, followed by cyclization.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydro-2-methyl-4(1H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinones and dihydroquinazolinones, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-2-methyl-4(1H)-quinazolinone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a scaffold for the development of biologically active compounds.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3-dihydro-2-methyl-4(1H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and the structure of the derivatives used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-4(1H)-quinazolinone: Lacks the methyl group at the 2-position.
2-Methylquinazolin-4(3H)-one: Has a different hydrogenation state.
Quinazolin-4(3H)-one: The parent compound without any substitutions.
Uniqueness
2,3-Dihydro-2-methyl-4(1H)-quinazolinone is unique due to its specific substitution pattern and hydrogenation state, which confer distinct chemical and biological properties. Its methyl group at the 2-position and the dihydro structure make it a valuable intermediate in organic synthesis and a potential pharmacophore in medicinal chemistry.
Eigenschaften
CAS-Nummer |
54764-01-1 |
|---|---|
Molekularformel |
C9H10N2O |
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
2-methyl-2,3-dihydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C9H10N2O/c1-6-10-8-5-3-2-4-7(8)9(12)11-6/h2-6,10H,1H3,(H,11,12) |
InChI-Schlüssel |
PPEWCSSFVFQSCD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1NC2=CC=CC=C2C(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




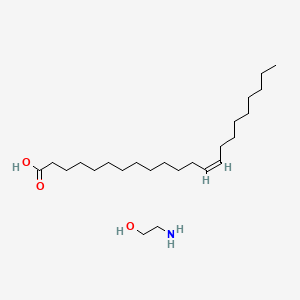

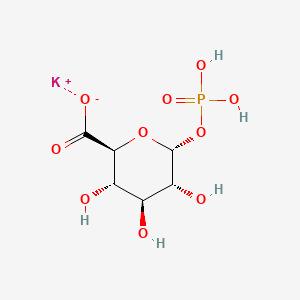



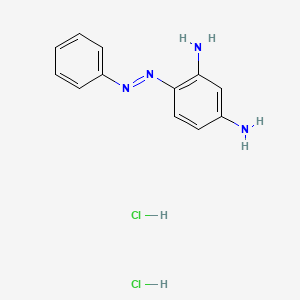
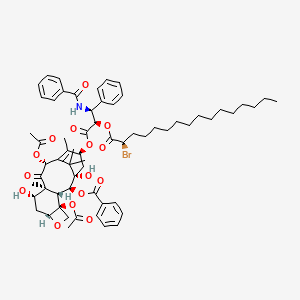
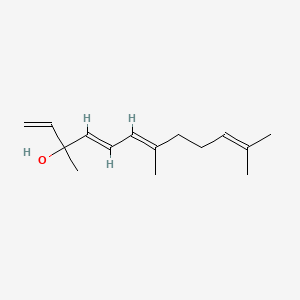
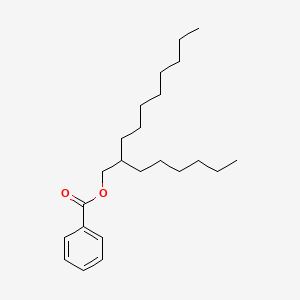
![1-[(3-Methoxypropyl)amino]-4-(methylamino)anthraquinone](/img/structure/B12674276.png)
